Einecs 262-293-3
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Overview
Description
4-Phenylbutyl 5-oxoprolinate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a phenyl group attached to a butyl chain and a 5-oxoprolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyl 5-oxoprolinate typically involves the esterification of 5-oxoproline with 4-phenylbutanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Phenylbutyl 5-oxoprolinate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The oxoprolinate moiety can be reduced to form hydroxyproline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Hydroxyproline derivatives.
Substitution: Amides, other ester derivatives.
Scientific Research Applications
4-Phenylbutyl 5-oxoprolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Phenylbutyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 5-oxoproline and 4-phenylbutanol. These metabolites can further participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
5-Oxoproline: A key intermediate in the glutathione cycle, involved in cellular detoxification processes.
4-Phenylbutanol: A precursor in the synthesis of 4-Phenylbutyl 5-oxoprolinate, used in organic synthesis.
Uniqueness
4-Phenylbutyl 5-oxoprolinate is unique due to its combined structural features of a phenyl group and an oxoprolinate moiety. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
60555-59-1 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-phenylbutyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-10-9-13(16-14)15(18)19-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |
InChI Key |
LJTCEFYINQOTMA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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